molecular formula C9H12ClN3 B1413137 (1-Methyl-1H-indazol-5-yl)methanamine hydrochloride CAS No. 1956369-81-5

(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride

Cat. No. B1413137
CAS RN: 1956369-81-5
M. Wt: 197.66 g/mol
InChI Key: FSOKRURVYHQHLG-UHFFFAOYSA-N
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Description

“(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H10ClN3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride” consists of a central indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. Attached to this ring at the 5-position is a methanamine group, and a methyl group is attached to the nitrogen atom of the indazole ring .


Physical And Chemical Properties Analysis

“(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride” has a molecular weight of 183.64 g/mol . It is a solid at room temperature . More detailed physical and chemical properties would require experimental determination or computational prediction.

Scientific Research Applications

Antimicrobial Activities

The compound has been investigated for antimicrobial properties. For instance, derivatives of methanamine, such as those incorporating a 1,2,3-triazole moiety, have shown moderate to very good antibacterial and antifungal activities, suggesting potential utility in combating pathogenic strains (Thomas, Adhikari, & Shetty, 2010).

Synthesis and Characterization

Research has focused on the synthesis and characterization of various derivatives of methanamine. For example, the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine provided insights into the compound's structure through NMR spectroscopy and Elemental Analysis (Younas, Abdelilah, & Anouar, 2014).

Pharmacological Profile

Studies have explored the pharmacological profile of related compounds, such as YM348, a 5-HT2C receptor agonist. These studies have revealed the compound's potential in inducing certain physiological responses, like penile erections and hypolocomotion in rats, which may have implications for understanding neurological and psychological processes (Kimura et al., 2004).

Monoamine Oxidase B Inhibition

Research on indazole- and indole-carboxamides, which are structurally related to methanamine derivatives, has shown them to be potent inhibitors of monoamine oxidase B (MAO-B). This suggests potential applications in treating neurological disorders (Tzvetkov et al., 2014).

Antidepressant-like Activity

Certain derivatives of methanamine have been identified as serotonin 5-HT1A receptor-biased agonists with robust antidepressant-like activity. These compounds could be promising candidates for antidepressant drugs (Sniecikowska et al., 2019).

SIRT1 Inhibition for Anticancer Properties

A series of methanamine derivatives have been synthesized and evaluated for anticancer properties through SIRT1 inhibition, indicating the potential of these compounds in cancer treatment (Panathur et al., 2013).

properties

IUPAC Name

(1-methylindazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-12-9-3-2-7(5-10)4-8(9)6-11-12;/h2-4,6H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOKRURVYHQHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CN)C=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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